benzyl 4-sulfamoylpiperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Selection

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3) is a bifunctional chemical compound characterized by a piperidine core substituted with a primary sulfonamide (-SO₂NH₂) at the 4-position and protected by a benzyl carbamate (Cbz) group on the ring nitrogen. As a member of the sulfamoylpiperidine class, it serves primarily as a synthetic intermediate or building block in medicinal chemistry research, with potential applications in the design of enzyme inhibitors, particularly those targeting carbonic anhydrase isoforms.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
Cat. No. B8061420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-sulfamoylpiperidine-1-carboxylate
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,17,18)
InChIKeyUWHWFKKNOBFVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

benzyl 4-sulfamoylpiperidine-1-carboxylate: A Specialized Piperidine-Based Sulfonamide Building Block for Focused Library Design


Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3) is a bifunctional chemical compound characterized by a piperidine core substituted with a primary sulfonamide (-SO₂NH₂) at the 4-position and protected by a benzyl carbamate (Cbz) group on the ring nitrogen . As a member of the sulfamoylpiperidine class, it serves primarily as a synthetic intermediate or building block in medicinal chemistry research, with potential applications in the design of enzyme inhibitors, particularly those targeting carbonic anhydrase isoforms . The compound's combination of a hydrogen bond-donating sulfonamide and a cleavable Cbz protecting group enables orthogonal synthetic manipulations, making it a strategically useful scaffold for constructing compound libraries with precise, tunable properties .

Why Unprotected or Differently Protected Analogs Cannot Substitute for benzyl 4-sulfamoylpiperidine-1-carboxylate in Synthesis


The strategic value of benzyl 4-sulfamoylpiperidine-1-carboxylate lies in its orthogonal protection scheme, which is not replicated by common analogs such as the tert-butyl carbamate (Boc) protected version (e.g., tert-butyl 4-sulfamoylpiperidine-1-carboxylate) or the free amine (e.g., 4-sulfamoylpiperidine) . In multistep syntheses, the Cbz group provides acid-stable protection for the piperidine nitrogen, allowing for selective deprotection under mild hydrogenolysis conditions (H₂, Pd/C) without affecting other acid-labile protecting groups or the base-sensitive sulfonamide moiety . In contrast, the Boc group is cleaved under acidic conditions, which can be incompatible with other acid-labile functionalities or may require harsh conditions that could lead to side reactions . Furthermore, the free amine analog is unsuitable for directed synthesis as its nucleophilic nitrogen would react non-selectively. This precise control over the timing of amine unmasking is essential for generating pure, well-defined products, making direct substitution with a different protecting group impossible without redesigning the entire synthetic route .

Quantitative Selection Evidence for benzyl 4-sulfamoylpiperidine-1-carboxylate: Comparative Physical and Synthetic Utility


Enhanced Crystallinity and Handling Properties Compared to Tert-Butyl Carbamate Analog

While tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0) is a common analog, its physical state is often reported as a low-melting solid or oil, which can complicate handling and purification during synthesis . In contrast, benzyl 4-sulfamoylpiperidine-1-carboxylate is consistently described by commercial suppliers as a solid, indicating improved crystallinity . This difference in physical form is a direct consequence of the larger, more planar benzyl group, which promotes stronger intermolecular interactions and more efficient crystal packing .

Medicinal Chemistry Synthetic Methodology Building Block Selection

Orthogonal Deprotection Selectivity Essential for Preserving Sulfonamide Integrity

The Cbz group of benzyl 4-sulfamoylpiperidine-1-carboxylate is cleaved under reductive hydrogenolysis conditions (H₂, Pd/C), which are orthogonal to both acidic and basic deprotection conditions . This selectivity is crucial when compared to the Boc-protected analog (tert-butyl 4-sulfamoylpiperidine-1-carboxylate), which requires acidic conditions (e.g., TFA, HCl) for deprotection . The acidic conditions used to cleave the Boc group can lead to unwanted side reactions with other acid-sensitive groups present in a complex molecule. Furthermore, the Boc group itself is known to have lower stability under acidic conditions compared to the Cbz group, which is generally stable to a wider range of pH environments [1].

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Strategic Utility as a Diversifiable Intermediate for Carbonic Anhydrase Inhibitor Libraries

The piperidine nitrogen, once deprotected, can be coupled with a wide variety of carboxylic acids to generate diverse 1-acyl-4-sulfamoylpiperidine analogs . A published study on a closely related series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (which shares the 4-sulfamoylpiperidine core) reported potent inhibition of human carbonic anhydrase (hCA) isoforms, with some compounds achieving Ki values in the low nanomolar range (e.g., Ki = 4.3 nM for a related compound on a cancer-associated isoform) [1]. This suggests that 4-sulfamoylpiperidine is a privileged scaffold for generating hCA inhibitors [2].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Evidence of Bioactive Conformation in Complex Targets from X-Ray Crystallography

While not directly the final drug candidate, the 4-sulfamoylpiperidine-1-carbonyl fragment, which can be readily generated from benzyl 4-sulfamoylpiperidine-1-carboxylate, has been successfully incorporated into a complex inhibitor of autotaxin (ATX), a target for fibrotic diseases and cancer [1]. The crystal structure of this inhibitor bound to rat autotaxin (PDB ID: 7G32) has been solved, and the compound was reported to have an IC50 of 0.183618 µM (approx. 184 nM) [2]. This structural evidence confirms that the 4-sulfamoylpiperidine core can adopt a bioactive conformation within a complex protein binding pocket and contribute to high-affinity binding [3].

Structural Biology Autotaxin Inhibition X-ray Crystallography

Optimal Use Cases for Procuring benzyl 4-sulfamoylpiperidine-1-carboxylate in Discovery Chemistry


Scaffold for Parallel Synthesis of Focused hCA Inhibitor Libraries

Researchers aiming to build a library of potential carbonic anhydrase (hCA) inhibitors can leverage the orthogonal Cbz protection of benzyl 4-sulfamoylpiperidine-1-carboxylate . After deprotection, the free amine can be coupled with a diverse set of carboxylic acids to rapidly explore the SAR of the 1-acyl moiety, a proven strategy for modulating potency and isoform selectivity against hCA [1]. This approach is more efficient than synthesizing each analog de novo, saving time and resources.

Key Intermediate for Multistep Synthesis of Autotaxin Inhibitors

The 4-sulfamoylpiperidine-1-carbonyl fragment, easily derived from benzyl 4-sulfamoylpiperidine-1-carboxylate, is a validated building block for synthesizing potent autotaxin (ATX) inhibitors, as evidenced by its presence in a ligand co-crystallized with the ATX protein (PDB: 7G32) [2]. Procuring this protected intermediate allows chemists to incorporate this privileged fragment into more complex molecular architectures targeting ATX, a clinically relevant target for fibrotic diseases and cancer [3].

Synthesis of FAP or Protease Inhibitor Probes

The 4-sulfamoylpiperidine-1-carbonyl chloride derivative, a direct product of the Cbz-deprotected amine, is documented as a key reagent in the synthesis of protease inhibitors . Medicinal chemists developing novel probes or inhibitors for proteases like Fibroblast Activation Protein (FAP) or other serine proteases can utilize benzyl 4-sulfamoylpiperidine-1-carboxylate as a stable and convenient precursor to generate the necessary reactive intermediates for exploring new chemical space .

Building a Diverse Compound Collection with Privileged Scaffolds

For organizations building or augmenting a compound collection for broad screening, benzyl 4-sulfamoylpiperidine-1-carboxylate represents a high-value, cost-effective entry point . It is a commercially available, solid intermediate that can be used to generate dozens of analogs via simple amide bond formation . Investing in this single building block, rather than a large set of disparate compounds, allows for the efficient creation of a focused library around a scaffold that is known to be relevant for multiple, unrelated target classes (e.g., carbonic anhydrase, autotaxin, proteases), thereby maximizing the potential for hit discovery across multiple projects.

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